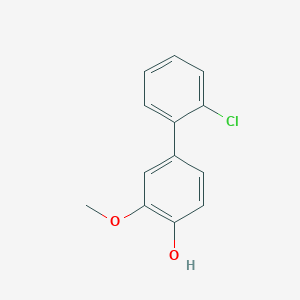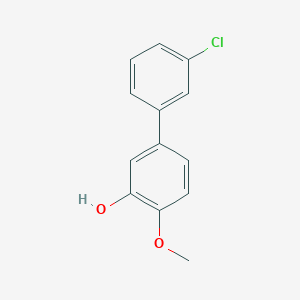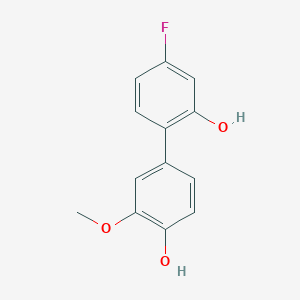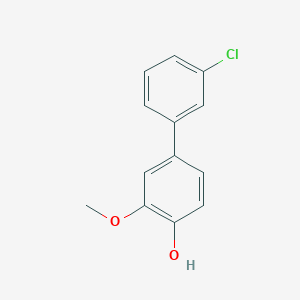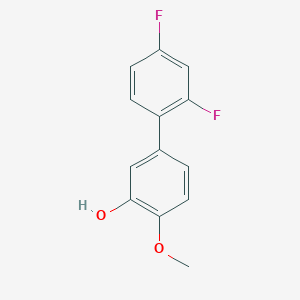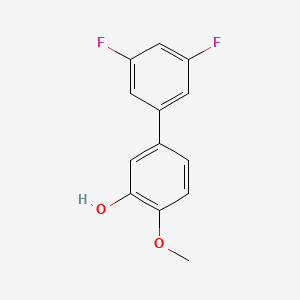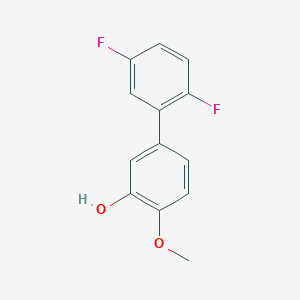
5-(2,6-Difluorophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Difluorophenyl)-2-methoxyphenol, 95% (5-DFP-2-MP) is a synthetic compound that is used in a variety of scientific research applications. This compound is a derivative of phenol and contains two fluorine atoms in its structure. It is a colorless solid with a melting point of 126-128°C and is soluble in organic solvents. In
Applications De Recherche Scientifique
5-(2,6-Difluorophenyl)-2-methoxyphenol, 95% has a variety of scientific research applications. It has been used as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as an inhibitor in biochemical studies. It is also used as an antioxidant in the food industry and as an antimicrobial agent in cosmetics.
Mécanisme D'action
The mechanism of action of 5-(2,6-Difluorophenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed that the compound acts as a free radical scavenger, which means that it binds to and neutralizes free radicals that can cause damage to cells. It is also believed that the compound has anti-inflammatory and anticancer activity.
Biochemical and Physiological Effects
5-(2,6-Difluorophenyl)-2-methoxyphenol, 95% has been found to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have antioxidant activity, which can help protect cells from damage caused by free radicals. In addition, it has been found to have anti-inflammatory and anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,6-Difluorophenyl)-2-methoxyphenol, 95% has several advantages for lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, the compound is not approved for human use, so it should be used with caution in experiments involving human subjects.
Orientations Futures
There are a number of potential future directions for 5-(2,6-Difluorophenyl)-2-methoxyphenol, 95% research. Further studies could be conducted to explore its potential as an antimicrobial agent, antioxidant, and anticancer agent. Additionally, research could be conducted to examine its mechanism of action and its potential therapeutic applications. Finally, research could be conducted to explore its potential as a drug delivery system.
Méthodes De Synthèse
The synthesis of 5-(2,6-Difluorophenyl)-2-methoxyphenol, 95% can be achieved through a process known as the Williamson ether synthesis. This process involves the reaction of a phenol with an alkoxide in the presence of a base such as sodium hydroxide. The reaction of the phenol and alkoxide produces an ether, which is then reacted with a difluorophenyl halide to produce the desired 5-(2,6-Difluorophenyl)-2-methoxyphenol, 95%.
Propriétés
IUPAC Name |
5-(2,6-difluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-12-6-5-8(7-11(12)16)13-9(14)3-2-4-10(13)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYAVTZNRWYVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685534 |
Source


|
| Record name | 2',6'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Difluorophenyl)-2-methoxyphenol | |
CAS RN |
1261954-60-2 |
Source


|
| Record name | 2',6'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

